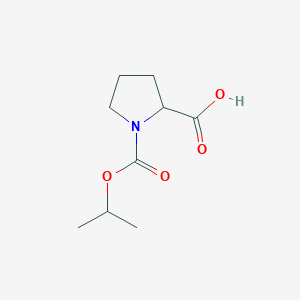
1-Propan-2-yloxycarbonylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Propan-2-yloxycarbonylpyrrolidine-2-carboxylic acid and similar compounds often involves the use of the pyrrolidine ring, a nitrogen heterocycle. This ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . Synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring, a key component of this compound, is a five-membered nitrogen heterocycle. It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The catalytic reduction of carboxylic acid derivatives, such as this compound, has witnessed a rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .Applications De Recherche Scientifique
Synthesis and Biological Applications
A study by Krishna et al. (2005) outlines the synthesis of poly(ether imine) dendrimers starting from 3-amino-propan-1-ol, leading to dendrimers with various functional groups including carboxylic acids. These dendrimers have shown non-toxic properties, making them suitable for biological studies (Krishna, Jain, Tatu, & Jayaraman, 2005).
Catalysis and Chemical Reactions
Research by Bianchini et al. (1990) investigated the regioselective synthesis of enol esters from 1-alkynes and carboxylic acids catalyzed by rhodium(I) monohydrides. This process highlights the utility of specific carboxylic acid derivatives in catalytic systems for the synthesis of chemically valuable products (Bianchini, Meli, Peruzzini, Zanobini, Bruneau, & Dixneuf, 1990).
Photoremovable Protecting Groups
Literák, Hroudná, & Klán (2008) explored 1-oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters as photoremovable protecting groups, demonstrating the potential of specific carboxylic acid derivatives in the development of light-sensitive protective groups for various functional groups in synthetic chemistry (Literák, Hroudná, & Klán, 2008).
Antimicrobial and Pharmaceutical Applications
Sreekanth & Jha (2020) reported on the microwave-assisted synthesis of pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, showcasing their antimicrobial activity. This highlights the relevance of pyrrolidine and related carboxylic acid derivatives in the development of new antimicrobial agents (Sreekanth & Jha, 2020).
Analytical Chemistry Applications
Morita & Konishi (2002) developed selective and sensitive derivatization reagents for carboxylic acids by HPLC with electrogenerated chemiluminescence detection, using compounds such as N-(3-aminopropyl)pyrrolidine (NAPP) for derivatizing carboxylic acids, demonstrating the utility of pyrrolidine derivatives in enhancing analytical methodologies (Morita & Konishi, 2002).
Orientations Futures
The field of carboxylic acid derivative reduction, which includes compounds like 1-Propan-2-yloxycarbonylpyrrolidine-2-carboxylic acid, is rapidly developing. Both heterogeneous and homogeneous catalysts are being explored, and the field is witnessing milestone achievements and recent results . This area of research has potential applications in drug discovery, material science, and organic synthesis.
Propriétés
IUPAC Name |
1-propan-2-yloxycarbonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-6(2)14-9(13)10-5-3-4-7(10)8(11)12/h6-7H,3-5H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXYDXRQHFUKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
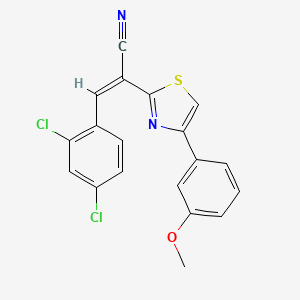
![N-cyclohexyl-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea](/img/structure/B2799347.png)
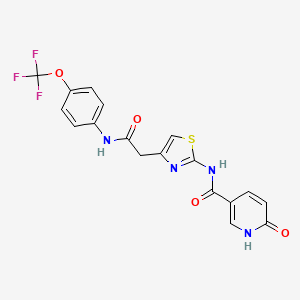

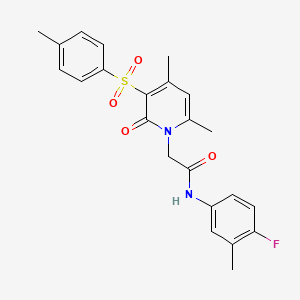
![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2799356.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2799358.png)
![2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2799360.png)
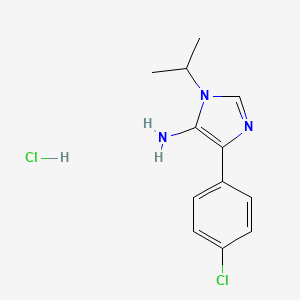
![N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide](/img/structure/B2799362.png)

![7-(4-chlorophenyl)-1-ethyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799364.png)
![N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2799366.png)
